
n-Propylisophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Propylisophthalamide: is an organic compound with the molecular formula C11H14N2O2 It is a derivative of isophthalic acid, where the carboxylic acid groups are converted to amide groups, and one of the amide groups is substituted with a propyl group
準備方法
Synthetic Routes and Reaction Conditions: n-Propylisophthalamide can be synthesized through the reaction of isophthaloyl chloride with n-propylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purities. The use of automated systems also reduces the risk of human error and improves safety.
化学反応の分析
Types of Reactions: n-Propylisophthalamide can undergo various chemical reactions, including:
Oxidation: The amide groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amide groups can be reduced to form amines.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Isophthalic acid derivatives.
Reduction: n-Propylisophthalamine.
Substitution: Various substituted isophthalamides depending on the nucleophile used.
科学的研究の応用
Chemistry: n-Propylisophthalamide is used as a building block in the synthesis of more complex organic molecules. Its amide groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of amide-containing compounds with biological molecules. It can serve as a model compound for understanding the behavior of more complex amides in biological systems.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its structure can be modified to create derivatives with improved pharmacological properties, such as increased potency or reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its amide groups can participate in polymerization reactions, leading to materials with unique properties.
作用機序
The mechanism of action of n-Propylisophthalamide depends on its specific application. In general, the amide groups in this compound can form hydrogen bonds with other molecules, influencing their behavior. For example, in biological systems, this compound can interact with proteins and enzymes through hydrogen bonding, affecting their activity and function.
類似化合物との比較
n-Butylisophthalamide: Similar structure but with a butyl group instead of a propyl group.
n-Methylisophthalamide: Similar structure but with a methyl group instead of a propyl group.
n-Ethylisophthalamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: n-Propylisophthalamide is unique due to the specific length and properties of the propyl group. This affects its solubility, reactivity, and interactions with other molecules compared to its analogs with different alkyl groups. The propyl group provides a balance between hydrophobicity and steric hindrance, making this compound a valuable compound in various applications.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
3-N-propylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-6-13-11(15)9-5-3-4-8(7-9)10(12)14/h3-5,7H,2,6H2,1H3,(H2,12,14)(H,13,15) |
InChIキー |
SSZPTWUCNZADSW-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C1=CC=CC(=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



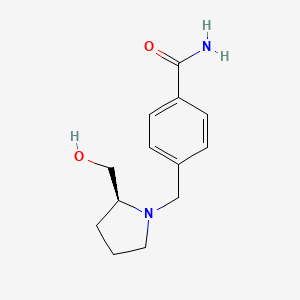
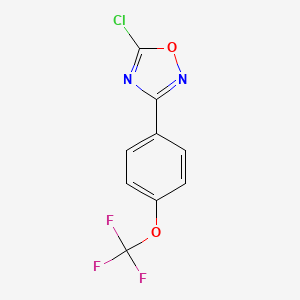
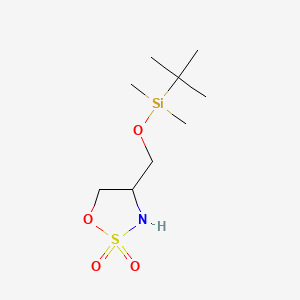
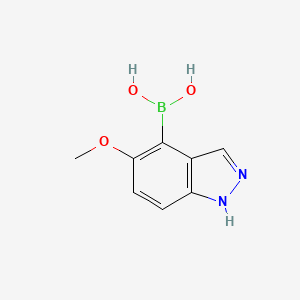

![n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14902490.png)
![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)
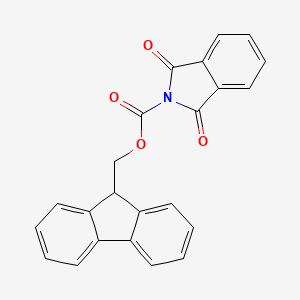
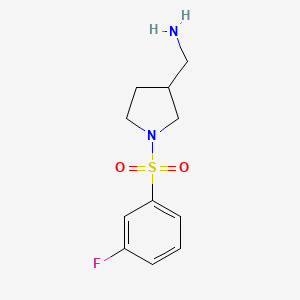
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B14902511.png)
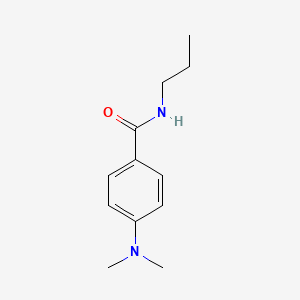
![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)
